molecular formula C7H5N3O2 B1588114 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid CAS No. 502141-03-9

5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

Cat. No. B1588114
M. Wt: 163.13 g/mol
InChI Key: JNXHWZHCSSQBRN-UHFFFAOYSA-N
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Description

5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is a nitrogen-containing heterocyclic compound . It has the molecular formula C7H5N3O2 and a molecular weight of 163.14 .


Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, including 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Molecular Structure Analysis

The molecular structure of 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid includes a pyrrole ring and a pyrazine ring . The InChI code for this compound is 1S/C7H5N3O2/c11-7(12)4-3-10-6-5(4)8-1-2-9-6/h1-3H,(H,9,10)(H,11,12) .


Physical And Chemical Properties Analysis

5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is a solid at room temperature .

Scientific Research Applications

Synthesis and Peptidomimetics

A range of 5H-pyrrolo[3,4-b]pyrazine-based peptidomimetics were designed and synthesized. These compounds were created starting from 5-imino-5H-pyrrolo[3,4-b]pyrazin-7-amine and involved interactions with N-protected amino acid hydrazides and amino acid esters. The use of N,N-carbonyldiimidazole as a coupling agent was a key aspect of this synthesis process. This highlights the compound's role in peptidomimetic chemistry (Biitseva et al., 2015).

Formation and Thermal Cyclisation

The formation of substituted 5H-pyrrolo[2,3-b]pyrazines via thermal (non-catalytic) cyclisation of pyrazinylhydrazones was studied. This process involved ring closure onto the carbon atom of the pyrazine nucleus, yielding various substituted pyrrolo[2,3-b]pyrazines. This study illustrates the thermal behavior and synthetic potential of pyrazinylhydrazones in forming pyrrolopyrazine structures (Clark et al., 1976).

Optoelectronic Material Synthesis

Research on the efficient methods for synthesizing dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives involved regio-selective amination reactions. This resulted in the formation of 2-amino- or 3-amino-pyrrolopyrazines. These compounds, especially the 1,7-derivatives, showed promise as organic materials for optoelectronic applications due to their notable optical and thermal properties (Meti et al., 2017).

Antibacterial Agents

A series of 5-substituted-5,8-dihydro-8-oxopyrido[2,3-b]pyrazine-7-carboxylic acids were synthesized and evaluated for their antibacterial properties. The study found specific compounds to be effective against Escherichia coli and Staphylococcus aureus, demonstrating the potential of these compounds as antibacterial agents (Nakao et al., 1974).

Palladium-Catalyzed Heteroannulation

The synthesis of 6-substituted-5H-pyrrolo[2,3-b]pyrazines via palladium-catalyzed heteroannulation was reported. This method involved starting with N-(3-chloropyrazin-2-yl)-methanesulfonamide and commercially available terminal alkynes, demonstrating an efficient and convenient approach for creating pyrrolopyrazine substrates (Hopkins & Collar, 2004).

Safety And Hazards

The safety information for 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Future Directions

The future directions for research on 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid and its derivatives could involve further exploration of their biological activities and potential applications in drug discovery . Despite the importance of the pyrrolopyrazine scaffold, there are only a few Structure-Activity Relationship (SAR) research on it, indicating a need for more studies in this area .

properties

IUPAC Name

5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)4-3-10-6-5(4)8-1-2-9-6/h1-3H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXHWZHCSSQBRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90418332
Record name 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90418332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

CAS RN

502141-03-9
Record name 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90418332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid
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Synthesis routes and methods

Procedure details

To a solution of 2-(1-ethyl-1H-pyrazol-4-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde (1.12 g, 3.01 mmol) in 1,4-dioxane (50 mL) and H2O (10 mL) at 0° C. was added sulfamic acid (1.76 g, 18.1 mmol). Then added a solution of NaClO2 (0.44 g, 3.92 mmol) and KH2PO4 (4.92 g, 36.2 mmol) in H2O (30 mL) via dropping funnel over 15 min. The ice bath was removed and the yellow cloudy reaction mixture was stirred at room temperature for 2.5 h. The reaction mixture was diluted with H2O and extracted with EtOAc (2×). The combined organic layers were dried over MgSO4 and concentrated to an oily yellow solid which was triturated with 5% EtOAc/hexanes to afford 1.05 g (90%) of 2-(1-ethyl-1H-pyrazol-4-yl)-5-(2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[3,2-b]pyrazine-7-carboxylic acid as a light yellow solid.
Name
2-(1-ethyl-1H-pyrazol-4-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step Two
Quantity
4.92 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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